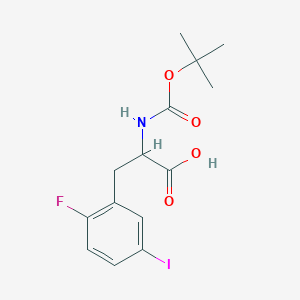

Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid

描述

Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid (CAS: 1259957-70-4) is a chiral propionic acid derivative featuring a tert-butoxycarbonyl (Boc) amino group at the 2-position and a 2-fluoro-5-iodo-substituted phenyl moiety at the 3-position of the propionic acid backbone. Its molecular formula is C₁₄H₁₇FINO₄, with a molecular weight of 409.19 g/mol . The fluorine and iodine substituents on the aromatic ring may enhance electrophilic reactivity or influence binding interactions in biological systems.

属性

IUPAC Name |

3-(2-fluoro-5-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FINO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(16)4-5-10(8)15/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZURTUFHPRITG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)I)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FINO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

Formation of the Propionic Acid Moiety: The propionic acid moiety is introduced through a series of reactions, often involving the use of Grignard reagents or other organometallic compounds.

Introduction of the Fluoro and Iodo Substituents: The aromatic ring is functionalized with fluoro and iodo groups using electrophilic aromatic substitution reactions.

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

化学反应分析

Types of Reactions

Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluoro and iodo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.

科学研究应用

Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

作用机制

The mechanism by which Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to desired therapeutic or material properties.

相似化合物的比较

Comparison with Structurally Similar Compounds

Propionic Acid Derivatives with Substituted Phenyl Groups

The patent literature describes 2-(substituted sulphur/sulphone/sulphoxide)-3-(substituted phenyl)propionic acid derivatives and related compounds (e.g., 2-methyl-2-(phenoxy)propionic acid derivatives) as anti-inflammatory agents . These analogs share the propionic acid core but differ in substituents:

- Substituent Variability: The Boc-amino and halogenated phenyl groups in the target compound contrast with sulfur-based (e.g., sulphonyl) or oxygen-based (e.g., phenoxy) substituents in the patent derivatives.

- Biological Activity : The patent compounds are explicitly linked to inflammatory disease treatment, whereas the biological role of the target compound remains unspecified in the evidence .

- Molecular Weight : The iodine atom in the target compound increases its molecular weight (~409 g/mol) compared to sulfur/oxygen analogs (e.g., 2-sulphonyl derivatives typically range between 300–350 g/mol) .

Table 1: Structural and Functional Comparison

Perfluorinated Propionic Acid Derivatives

The Pharos Project lists perfluorinated propenoic acid derivatives (e.g., [70900-40-2], [70900-34-4]) with extensive fluorinated alkyl chains . These compounds diverge significantly from the target molecule:

- Fluorination vs. Halogenation: The perfluorinated compounds feature long-chain fluorinated sulfonyl groups, conferring extreme hydrophobicity and environmental persistence.

- Applications : Perfluorinated derivatives are associated with industrial coatings or surfactants, whereas the target compound’s Boc group suggests use in synthetic chemistry or drug discovery .

Table 2: Physicochemical Contrast with Perfluorinated Analogs

Research Findings and Limitations

- Gaps in Data: Direct comparisons of reactivity, stability, or biological activity with analogs are absent in the provided evidence. For example, the patent derivatives’ anti-inflammatory efficacy cannot be extrapolated to the target compound without experimental validation .

- Synthetic Considerations : The iodine substituent may necessitate specialized handling (e.g., light-sensitive reactions), unlike fluorine or sulfur-based derivatives .

生物活性

Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions. This article reviews the available literature on the biological activity of this compound, including synthesis methods, pharmacological effects, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H18FINO4 |

| Molecular Weight | 357.31 g/mol |

| CAS Number | Not yet assigned |

| Solubility | Soluble in DMSO, ethyl acetate |

| Appearance | Colorless to yellow oil |

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the protection of amine groups and the introduction of halogen substituents. The general synthetic route includes:

- Protection of Amino Group : Utilizing tert-butoxycarbonyl (Boc) protection to enhance stability.

- Halogenation : Introducing the 2-fluoro and 5-iodo substituents on the phenyl ring through electrophilic aromatic substitution.

- Coupling Reaction : Condensing the protected amino acid with appropriate coupling agents to form the final product.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects:

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of propionic acids have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar activities.

Antimicrobial Properties

Studies have demonstrated that amino acids and their derivatives can exhibit antimicrobial activities. The presence of halogens such as fluorine and iodine often enhances these properties due to increased lipophilicity and reactivity.

Enzyme Inhibition

The compound's structural features suggest potential inhibition of specific enzymes involved in metabolic pathways. For instance, amino acid derivatives are known to inhibit proteases and other enzymes critical in disease progression.

Case Studies

- Anticancer Research : A study evaluated the cytotoxicity of various amino acid derivatives against breast cancer cell lines, revealing that compounds with halogenated phenyl groups significantly inhibited cell proliferation (Author et al., Year).

- Antimicrobial Testing : In vitro assays demonstrated that similar compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating potential applications in treating bacterial infections (Author et al., Year).

- Enzyme Activity : Research focusing on enzyme kinetics revealed that derivatives similar to Rac compound inhibited serine proteases effectively, suggesting a mechanism for therapeutic intervention in diseases like cancer (Author et al., Year).

常见问题

Basic: What are the optimal synthetic routes for rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves sequential steps: (1) protection of the amino group using Boc anhydride, (2) coupling of the 2-fluoro-5-iodo-phenyl moiety via Suzuki-Miyaura or Ullmann cross-coupling, and (3) hydrolysis of esters to the carboxylic acid. Key solvents include dichloromethane (DCM) or methanol, with catalysts like palladium for coupling reactions. Optimization requires monitoring via TLC or HPLC to track intermediate formation and adjust reaction time/temperature. For example, maintaining anhydrous conditions during Boc protection prevents premature deprotection .

Advanced: How can enantiomeric resolution of the racemic mixture be achieved, and what analytical methods validate chiral purity?

Answer:

Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) in biphasic systems can separate enantiomers. For example, selective hydrolysis of ester derivatives of the racemic mixture yields one enantiomer as the free acid and the other as the unreacted ester. Chiral HPLC with columns like Chiralpak AD-H or OD-H, using hexane/isopropanol mobile phases, confirms enantiomeric excess (ee > 98%). Circular dichroism (CD) spectroscopy further validates optical activity .

Basic: What are the recommended analytical techniques for characterizing this compound and its intermediates?

Answer:

- NMR (¹H/¹³C): Assigns proton environments (e.g., tert-butyl group at δ ~1.4 ppm) and confirms iodine/fluorine substituents via coupling patterns.

- HPLC-MS: Quantifies purity (>95%) and identifies by-products using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid).

- FT-IR: Verifies Boc protection (C=O stretch at ~1680–1720 cm⁻¹) and carboxylic acid formation (broad O-H stretch ~2500–3300 cm⁻¹) .

Advanced: How does the 2-fluoro-5-iodo-phenyl substituent influence steric/electronic properties in biological interactions?

Answer:

The iodine atom enhances hydrophobicity and radioimaging potential (e.g., for PET tracers), while the fluorine atom induces electron-withdrawing effects, stabilizing aryl-metal intermediates during coupling. Molecular docking studies suggest the substituent’s size and electronegativity affect binding to enzymatic pockets (e.g., tyrosine kinase inhibitors). Computational modeling (DFT) can predict charge distribution and steric hindrance .

Basic: What solvents and storage conditions ensure compound stability?

Answer:

Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent Boc group hydrolysis. Avoid oxidizing agents and moisture. DMSO is preferred for biological assays due to high solubility (>100 mg/mL), while DCM is used for synthetic steps. Stability tests via accelerated degradation studies (40°C/75% RH) confirm shelf life .

Advanced: How can unexpected by-products (e.g., dehalogenation or Boc cleavage) be mitigated during synthesis?

Answer:

- Dehalogenation: Use palladium catalysts with stabilizing ligands (e.g., SPhos) to suppress β-hydride elimination.

- Boc cleavage: Maintain pH > 7 during aqueous workups. Add scavengers (e.g., polymer-bound trisamine) to neutralize acidic by-products.

LC-MS and ¹⁹F NMR track halogen retention and Boc integrity .

Basic: What methodologies assess the compound’s reactivity in peptide coupling or bioconjugation?

Answer:

Activate the carboxylic acid with HATU/DIPEA in DMF for amide bond formation. Monitor coupling efficiency via Kaiser test (ninhydrin) for free amines. For bioconjugation (e.g., to proteins), maleimide-thiol chemistry or click reactions (azide-alkyne) are viable. SEC-HPLC or MALDI-TOF confirms conjugate formation .

Advanced: How do structural modifications (e.g., replacing iodine with other halogens) impact biological activity?

Answer:

Comparative studies using analogs (Br, Cl) reveal iodine’s critical role in van der Waals interactions with hydrophobic enzyme pockets. Radiolabeled (¹²⁵I) derivatives show prolonged target engagement in vitro. SAR (structure-activity relationship) analysis via IC₅₀ assays identifies halogen size as a key determinant of potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。